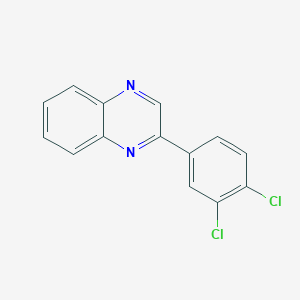

2-(3,4-dichlorophenyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-6-5-9(7-11(10)16)14-8-17-12-3-1-2-4-13(12)18-14/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUMCSXXSGFCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Post Synthetic Derivatization of 2 3,4 Dichlorophenyl Quinoxaline Derivatives

Electrophilic Aromatic Substitution on the Quinoxaline (B1680401) Ring System

The quinoxaline ring, being an electron-deficient heteroaromatic system, is generally deactivated towards electrophilic aromatic substitution. However, under specific conditions and with activating substituents, such reactions can be achieved. The benzene (B151609) portion of the quinoxaline nucleus is more susceptible to electrophilic attack than the pyrazine (B50134) ring.

Nitration and halogenation are the most common electrophilic substitution reactions. For instance, nitration of quinoxaline typically occurs at the 5- and 8-positions. The reaction conditions often require strong acids like fuming sulfuric acid. Similarly, halogenation can be introduced at these positions. The presence of the 2-(3,4-dichlorophenyl) group, with its electron-withdrawing nature, further deactivates the quinoxaline ring, making electrophilic substitution even more challenging and often requiring harsh reaction conditions.

| Reaction | Reagents and Conditions | Position of Substitution |

| Nitration | Fuming H₂SO₄/HNO₃ | 5- and 8-positions |

| Halogenation | X₂/Lewis Acid | 5- and 8-positions |

Nucleophilic Substitution at Quinoxaline Core Positions

Nucleophilic substitution is a more facile process for the electron-deficient quinoxaline ring system. The C2 and C3 positions of the pyrazine ring are particularly susceptible to nucleophilic attack, especially when a good leaving group is present. In the case of 2-(3,4-dichlorophenyl)quinoxaline, the C3 position is a prime site for such reactions.

The introduction of a leaving group, such as a halogen, at the C3 position allows for subsequent displacement by a variety of nucleophiles. This approach has been used to introduce amino, alkoxy, and thioalkyl groups, thereby creating a diverse library of derivatives. For example, 2-chloro-3-substituted quinoxalines can react with aromatic amines in the presence of a base to form 2-arylamino-3-substituted quinoxalines. nih.gov The reaction of 2,3-dichloroquinoxaline (B139996) with binucleophiles can lead to the formation of fused heterocyclic systems. johnshopkins.edu

DFT studies have been employed to understand the regioselectivity of nucleophilic substitution on 2-substituted quinoxalines, confirming that the C3 position is generally the preferred site of attack. mdpi.com This is attributed to the electronic properties of the quinoxaline core. mdpi.com

| Nucleophile | Product Type |

| Amines | 3-Amino-2-(3,4-dichlorophenyl)quinoxalines |

| Alcohols/Alkoxides | 3-Alkoxy-2-(3,4-dichlorophenyl)quinoxalines |

| Thiols/Thiolates | 3-Thioalkyl-2-(3,4-dichlorophenyl)quinoxalines |

Functional Group Interconversions on Peripheral Substituents

Functional groups attached to the this compound core can be chemically transformed to introduce new functionalities. For instance, a nitro group, introduced via electrophilic substitution, can be reduced to an amino group. This amino group can then serve as a handle for further derivatization, such as acylation or diazotization followed by substitution.

Similarly, a carboxyl group can be converted to an ester, amide, or even reduced to a hydroxymethyl group. These interconversions are standard synthetic transformations and significantly expand the range of accessible derivatives from a single precursor. For example, quinoxaline-2-carboxaldehyde can be reacted with organometallic reagents to yield secondary alcohols, which can then be oxidized to ketones. sapub.org

Heterocyclic Annulation and Fusion Reactions with the Quinoxaline Moiety

The quinoxaline core can serve as a building block for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing quinoxaline structure, are a powerful tool in this regard. These reactions often utilize functional groups at the C2 and C3 positions or on the benzene part of the quinoxaline ring.

For example, a 2,3-diaminoquinoxaline derivative can be condensed with α-dicarbonyl compounds to form new pyrazine rings fused to the original quinoxaline. Palladium-catalyzed annulation reactions of catechols and nitroarylamines have been developed for the direct synthesis of novel quinoxaline derivatives. rsc.org Furthermore, iron(III)-catalyzed ring-opening annulation of indoles with 1,2-diaminoarenes provides a route to 2-aminoaryl quinoxalines. acs.org

The reaction of 2,3-dichloroquinoxaline derivatives with 1,3-binucleophiles can lead to the formation of 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. johnshopkins.edu

Strategies for Modifying the Dichlorophenyl Substituent

The 3,4-dichlorophenyl group also presents opportunities for derivatization, although the presence of two deactivating chloro substituents makes electrophilic substitution on this ring challenging. However, nucleophilic aromatic substitution (SNAr) of one or both chlorine atoms is a viable strategy, particularly if there is additional activation from other groups on the phenyl ring.

More commonly, modifications are made prior to the synthesis of the quinoxaline ring. By starting with a differently substituted phenylenediamine or α-dicarbonyl compound, a wide variety of analogs with modified phenyl substituents can be prepared. For instance, using a 3,4-difluorophenyl precursor could allow for nucleophilic substitution of the fluorine atoms.

Another approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. If a bromo or iodo group is present on the phenyl ring instead of one of the chloro groups, these reactions can be used to form new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the introduction of a wide range of aryl, alkyl, and amino groups.

| Strategy | Description |

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of one or both chlorine atoms by strong nucleophiles, often requiring harsh conditions. |

| Modification of Starting Materials | Using differently substituted phenyl precursors to build the desired quinoxaline analog. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated phenyl ring (Br, I) to form new C-C or C-N bonds. |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 3,4 Dichlorophenyl Quinoxaline Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentscholaris.cabeilstein-journals.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial proximity of atoms. For quinoxaline (B1680401) derivatives, NMR is essential for confirming their successful synthesis and for detailed structural analysis in solution. scholaris.canih.gov

¹H NMR Spectroscopic Analysis for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for identifying the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic surroundings, providing a unique fingerprint for different proton types. In the context of 2-(3,4-dichlorophenyl)quinoxaline, the ¹H NMR spectrum reveals distinct signals for the protons on both the quinoxaline and the dichlorophenyl rings.

| Compound | Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2,3-bis(4-bromophenyl)quinoxaline | Quinoxaline Ring | 7.80-8.18 | researchgate.net |

| 2,3-bis(4-bromophenyl)quinoxaline | Diphenyl Rings | 7.42-7.52 | researchgate.net |

¹³C NMR Spectroscopic Analysis for Carbon Framework

Complementing ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. nih.gov Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its hybridization and electronic environment. nih.gov

For quinoxaline derivatives, ¹³C NMR is invaluable for confirming the presence and connectivity of the fused ring system and the substituted phenyl group. chemicalbook.com For example, in the ¹³C NMR spectrum of 2,3-bis(4-bromophenyl)quinoxaline, the carbon atoms of the quinoxaline and bromophenyl rings resonate at specific chemical shifts, allowing for a complete assignment of the carbon framework. researchgate.net The utilization of broadband proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. nih.gov

| Compound | Carbon Environment | Reference |

|---|---|---|

| 2,3-bis(4-bromophenyl)quinoxaline | Quinoxaline and Bromophenyl Rings | researchgate.net |

| Quinoxaline | Quinoxaline Ring | chemicalbook.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structurescholaris.ca

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can provide valuable information about molecular structure and bonding. nih.govdocumentsdelivered.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups. For this compound and its analogs, IR spectroscopy can confirm the presence of characteristic vibrations of the quinoxaline ring system and the C-Cl bonds of the dichlorophenyl group. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of a molecule. Often, vibrational modes that are weak or inactive in the IR spectrum are strong in the Raman spectrum, and vice versa. This complementarity makes the combined use of IR and Raman spectroscopy a powerful tool for a comprehensive vibrational analysis. researchgate.net

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to aid in the assignment of experimental vibrational frequencies to specific molecular motions. researchgate.netias.ac.innih.gov

| Compound | Spectroscopic Technique | Key Vibrational Bands | Reference |

|---|---|---|---|

| 2,3-Diphenylquinoxaline | IR Spectroscopy | Characteristic quinoxaline and phenyl ring vibrations | nist.gov |

| 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine | FT-IR and FT-Raman | Vibrational modes of the triazine and dichlorophenyl rings | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysisbeilstein-journals.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. nih.govresearchgate.netmdpi.comnih.govmdpi.com In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate measurement of its molecular weight, confirming its elemental composition. scholaris.ca The fragmentation pattern observed in the mass spectrum, generated by techniques like collision-induced dissociation (CID), reveals characteristic losses of neutral fragments from the parent ion. nih.govmdpi.com The analysis of these fragmentation pathways can provide valuable structural information, helping to piece together the different components of the molecule. For instance, the fragmentation of related heterocyclic compounds often involves characteristic cleavages of the ring systems and the loss of substituent groups. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsscholaris.ca

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting UV-Vis spectrum provides information about the electronic structure of a molecule, particularly the nature of its conjugated π-electron system.

For quinoxaline derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π-π* and n-π* electronic transitions. scholaris.caresearchgate.net The π-π* transitions, which are generally more intense, arise from the excitation of electrons in the aromatic π system. The n-π* transitions, which are typically weaker, involve the excitation of non-bonding electrons on the nitrogen atoms of the quinoxaline ring to anti-bonding π* orbitals. scholaris.ca

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the presence of substituent groups on the quinoxaline and phenyl rings. scholaris.canih.gov For example, extending the conjugation or introducing electron-donating or electron-withdrawing groups can lead to a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). beilstein-journals.orgnih.govresearchgate.netresearchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the experimental UV-Vis spectra. researchgate.net

| Compound Type | Transition | Typical Wavelength Range (nm) | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | π–π | 250–300 | scholaris.ca |

| Quinoxaline Derivatives | n–π | 350–400 | scholaris.ca |

| 2,4-dichlorophenol | n → π* (C-Cl bond) | ~285 | researchgate.net |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in novel chemical entities. For analogs of this compound, X-ray diffraction studies have been instrumental in elucidating their solid-state conformations and packing motifs.

Detailed crystallographic analysis of closely related compounds, such as 2,3-bis(4-chlorophenyl)quinoxaline (B11669625), offers significant insights into the probable structural characteristics of this compound. The single-crystal X-ray structure of 2,3-bis(4-chlorophenyl)quinoxaline reveals a non-planar molecular geometry in the solid state. researchgate.net The two 4-chlorophenyl rings are twisted out of the plane of the central quinoxaline ring system, a common feature in 2,3-diarylquinoxalines. researchgate.net This deviation from planarity is a consequence of steric hindrance between the ortho-hydrogens of the phenyl rings and the quinoxaline moiety.

The crystal structure of 2,3-bis(4-chlorophenyl)quinoxaline was determined to be in the triclinic space group P-1. researchgate.net The dihedral angles between the quinoxaline ring system and the two chlorophenyl rings are 57.3(2)° and 35.0(2)°, respectively. researchgate.net This significant torsion highlights the steric strain inherent in the molecule. The bond length between the two carbon atoms of the pyrazine (B50134) ring to which the phenyl groups are attached (C17-C16) is reported as 1.487(3) Å, and the corresponding bond length for the other phenyl-substituted carbon (C19-C20) is 1.482(3) Å. researchgate.net These values are consistent with sp2-sp2 carbon-carbon single bonds.

The endocyclic torsion angles within the pyrazine ring, such as C13-N2-C19-C20 at -173.40(15)° and C8-N1-C17-C16 at -174.90(15)°, indicate a slight puckering of the heterocyclic ring. researchgate.net The packing of these molecules in the crystal lattice is influenced by weak intermolecular interactions, including C-H···N hydrogen bonds and π-π stacking interactions, which are common in nitrogen-containing aromatic compounds. researchgate.net

The detailed crystallographic data for this analog provides a strong basis for predicting the solid-state structure of this compound. It is expected that the 3,4-dichlorophenyl group will also be significantly twisted with respect to the quinoxaline core. The presence of two chlorine atoms on the phenyl ring may further influence the crystal packing through halogen-halogen or halogen-π interactions.

Crystallographic Data for 2,3-Bis(4-chlorophenyl)quinoxaline

| Parameter | Value |

| Empirical Formula | C₂₀H₁₂Cl₂N₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.032(2) |

| b (Å) | 9.083(3) |

| c (Å) | 12.045(4) |

| α (°) | 85.08(3) |

| β (°) | 80.84(3) |

| γ (°) | 73.13(2) |

| Volume (ų) | 823.3(5) |

| Z | 2 |

| Dihedral Angle (Quinoxaline-Phenyl 1) | 57.3(2)° |

| Dihedral Angle (Quinoxaline-Phenyl 2) | 35.0(2)° |

Theoretical and Computational Chemistry Investigations of 2 3,4 Dichlorophenyl Quinoxaline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(3,4-dichlorophenyl)quinoxaline, DFT calculations are instrumental in determining its electronic and geometric properties.

Molecular Geometry Optimization and Conformational Analysis

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to determine the optimized molecular geometry of this compound. nih.gov This process involves finding the lowest energy conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles. The planarity of the quinoxaline (B1680401) and dichlorophenyl rings and the torsion angle between them are critical parameters. For similar disubstituted quinoxalines, the phenyl rings have been observed to be twisted with respect to the quinoxaline moiety, which influences the molecule's electronic properties and crystal packing. nih.govresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for Quinoxaline Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (quinoxaline ring) | ~1.40 | - | - |

| C-N (quinoxaline ring) | ~1.34 | - | - |

| C-C (phenyl ring) | ~1.39 | - | - |

| C-Cl | ~1.74 | - | - |

| C-C (inter-ring) | ~1.48 | - | - |

| Phenyl/Quinoxaline Dihedral | - | - | Varies |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. malayajournal.orgresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. malayajournal.org For many quinoxaline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. researchgate.net The specific energies and gap for this compound would require specific calculations, but related studies on dichlorophenyl-containing heterocycles provide insight into the expected ranges. scispace.comnih.gov

Table 2: Representative HOMO-LUMO Energies and Gaps for Similar Heterocyclic Compounds

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Dichlorophenyl-thiazolyl-acetamide | ~ -6.5 | ~ -1.5 | ~ 5.0 |

| Chloro-substituted imidazole | -5.28 | -1.27 | 4.01 |

| Cinnoline Derivatives | Varies | Varies | Varies |

Note: These values are illustrative and taken from studies on different but related molecules. malayajournal.orgscispace.comajchem-a.com The exact values for this compound would require specific DFT calculations.

Electrostatic Potential Surface (EPS) Mapping

Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The map displays regions of different electrostatic potential on the electron density surface. researchgate.net Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. malayajournal.orgresearchgate.net Green areas denote neutral potential. For this compound, the nitrogen atoms of the quinoxaline ring and the chlorine atoms are expected to be regions of negative potential, while the hydrogen atoms are likely to be in regions of positive potential. researchgate.netdtic.mil

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and System Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations can provide detailed information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the behavior of this compound in different environments (e.g., in solution or in a crystal). mdpi.com By simulating the system's dynamics, researchers can understand how the molecule interacts with solvents or other molecules, which is crucial for predicting its solubility, and aggregation behavior. nih.govmdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling and Machine Learning Applications

Computational Mechanistic Studies for Reaction Pathways and Chemical Transformations

Computational chemistry can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. researchgate.net This is particularly useful for understanding its synthesis and potential chemical transformations. For instance, DFT calculations can help to understand the condensation reaction used to synthesize quinoxaline derivatives. nih.govresearchgate.net Such studies provide valuable insights that can guide the optimization of reaction conditions and the design of new synthetic routes.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dichloro-6-sulfonyl quinoxaline |

| 1,3-dithiolo[4,5-b]quinoxaline |

| thiazolo[4,5-b]quinoxaline |

| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl) thiophen-2-yl)acrylic acid |

| 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid |

| 2,3-diphenylquinoxaline |

| 4-phenoxyquinoline |

| 3-oxo-3,4-dihydroquinoxaline |

| 2-(2,4-dichlorophenyl)-N-(1,3- thiazol-2-yl)acetamide |

| 2-(3,4-dichlorophenyl)-N-(1,3- thiazol-2-yl)acetamide |

| (E)-1-(4-aminophenyl)- 3-(i,j-dichlorophenyl)prop-2-en-1-one |

| 4-(x,y-dichloro-8aH-chromen-2-yl)aniline |

| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione |

| N-(3,4-dichlorophenyl)quinoxaline-2-carboxamide |

| 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline |

| 2,3-Bis(4-chlorophenyl)quinoxaline (B11669625) |

| 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione |

| 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione |

| 1-(tetrazolo[1,5-a]quinoxalin-4-yl)-2-((1-(m-tolyl)-1H-1,2,3-triazol-4-yl)methyl)pyrazolidine-3,5-dione |

| 1-((1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione |

| 1-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical and computational chemistry, particularly methods rooted in Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules like this compound. nih.gov These computational approaches allow for the simulation of various spectra, including electronic (UV-Vis), nuclear magnetic resonance (NMR), and vibrational (FT-IR and Raman). The primary advantage of these theoretical investigations is the ability to establish a direct correlation between the molecular structure and its spectroscopic output. By comparing computationally predicted spectra with experimental data, researchers can gain deeper insights into the electronic structure, molecular geometry, and vibrational modes of the compound, leading to more accurate and detailed spectral assignments. ias.ac.innih.gov The agreement between theoretical and experimental values is a key validation of both the computational model and the experimental characterization. nih.gov

UV-Visible Spectroscopy

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of electronic transitions. ias.ac.inasianpubs.org Typically, these calculations are performed using a functional like B3LYP with a suitable basis set, and solvent effects can be incorporated using models such as the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) to better mimic experimental conditions. asianpubs.org

The resulting data provides a theoretical UV-Vis spectrum that can be compared with the one obtained experimentally. The major absorption bands are often attributed to π→π* and n→π* electronic transitions within the quinoxaline and dichlorophenyl ring systems. ias.ac.in The correlation between the calculated λmax and the experimental absorption peaks helps in assigning the nature of the electronic transitions responsible for the observed spectrum. researchgate.net

Table 1: Representative Comparison of Theoretical and Experimental UV-Vis Absorption Data for a Quinoxaline Derivative This table is illustrative of the data generated in a typical computational study on quinoxaline derivatives.

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 315 | 308 | 0.85 | HOMO -> LUMO (π→π) |

| 278 | 270 | 0.42 | HOMO-1 -> LUMO (π→π) |

| 240 | 235 | 0.15 | HOMO -> LUMO+1 (n→π*) |

Data is representative and compiled based on methodologies described in cited literature. ias.ac.inasianpubs.org

NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for calculating NMR isotropic chemical shifts. nih.govasianpubs.org Calculations are often performed in a simulated solvent, such as DMSO or CDCl₃, to reflect the experimental measurement conditions. ias.ac.in The computed chemical shifts are then referenced against a standard, like tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

Good-to-excellent linear correlations between the calculated and experimental ¹H and ¹³C NMR shifts are generally observed for quinoxaline derivatives. ias.ac.in Discrepancies can sometimes arise for specific protons, such as those involved in hydrogen bonding or those influenced by strong intramolecular interactions, which can be challenging to model perfectly. ias.ac.innih.gov For this compound, the theoretical calculations would predict the chemical shifts for each unique proton and carbon atom, and comparing these with the experimental spectrum confirms the structural assignment. researchgate.net

Table 2: Illustrative Correlation of Experimental and Calculated NMR Chemical Shifts (δ, ppm) for Protons in a Phenylquinoxaline System This table demonstrates a typical comparison. Experimental values for a related compound, 2,3-Bis(4-chlorophenyl)quinoxaline, are shown for context. researchgate.net

| Proton Assignment | Experimental δ (ppm) researchgate.net | Calculated δ (ppm) |

| H-5, H-8 (Quinoxaline) | 8.16 - 8.18 (m) | 8.20 |

| H-6, H-7 (Quinoxaline) | 7.80 - 7.82 (m) | 7.85 |

| Phenyl Protons | 7.35 - 7.49 (m) | 7.40 - 7.55 |

Calculated values are illustrative, based on methodologies described for similar compounds. nih.govias.ac.inasianpubs.org

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of functional groups. DFT calculations are highly effective in predicting the harmonic vibrational frequencies of molecules. nih.gov The resulting theoretical frequencies are typically scaled by a factor (e.g., 0.967) to correct for anharmonicity, basis set deficiencies, and the approximate treatment of electron correlation, which improves the agreement with experimental FT-IR and FT-Raman spectra. ias.ac.in

Furthermore, a Potential Energy Distribution (PED) analysis is performed on the calculated frequencies to provide a detailed assignment of each vibrational mode, such as C-H stretching, C=N stretching, C-Cl stretching, and ring deformation modes. nih.govasianpubs.org This detailed assignment is often difficult to achieve solely from experimental data. The strong correlation between the scaled theoretical wavenumbers and the experimental vibrational bands validates the molecular structure and provides a comprehensive understanding of the molecule's vibrational properties. researchgate.net

Table 3: Example of Experimental vs. Scaled a Theoretical Vibrational Frequencies (cm⁻¹) and Assignments for a Dichlorophenyl-containing Heterocycle This table is representative of a vibrational analysis for compounds containing dichlorophenyl and heterocyclic moieties.

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (PED %) |

| 3080 | 3075 | Aromatic C-H stretch (95%) |

| 1595 | 1600 | C=C/C=N stretch (88%) |

| 1470 | 1465 | Ring skeletal vibration (75%) |

| 1130 | 1125 | In-plane C-H bend (65%) |

| 820 | 815 | C-Cl stretch (80%) |

aScaling factor may be applied to calculated frequencies. Data is illustrative based on methodologies from cited literature. ias.ac.inresearchgate.net

Mechanistic Insights into the Performance of Quinoxaline Derivatives in Non Clinical Applications

Molecular Mechanisms of Corrosion Inhibition

Generally, quinoxaline (B1680401) derivatives prevent corrosion by adsorbing onto the metal surface. This process is facilitated by the presence of nitrogen heteroatoms and π-electrons from the aromatic rings, which can form a protective film. peacta.org This film acts as a barrier, isolating the metal from the corrosive medium.

There are no specific experimental data or studies available that describe the adsorption behavior or apply isotherm models to 2-(3,4-dichlorophenyl)quinoxaline as a corrosion inhibitor.

In corrosion science, adsorption isotherms like the Langmuir model are used to describe the interaction between the inhibitor molecules and the metal surface. The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one inhibitor molecule. researchgate.net Studies on other quinoxaline derivatives have often found that their adsorption follows the Langmuir isotherm, suggesting a predictable and uniform film formation. peacta.orgresearchgate.net However, without experimental data for This compound , its adherence to this or any other model remains undetermined.

No studies utilizing Scanning Electron Microscopy (SEM) or Energy-Dispersive X-ray Spectroscopy (EDX) to analyze surfaces treated with This compound were found in the available literature.

Typically, SEM is employed to visualize the surface morphology of a metal before and after exposure to a corrosive environment, with and without an inhibitor. A smoother surface in the presence of the inhibitor suggests the formation of a protective film. EDX analysis complements this by providing elemental composition of the surface, which can confirm the presence of elements from the inhibitor molecule (like nitrogen and, in this case, chlorine), providing direct evidence of adsorption.

Photophysical Mechanisms in Optoelectronic Materials

Specific research detailing the photophysical mechanisms of This compound for optoelectronic applications is not available in the reviewed scientific literature. The photophysical properties of quinoxaline derivatives are highly dependent on the nature and position of their substituents. scholaris.canih.govacs.org

No experimental or computational studies on the intramolecular or intermolecular charge transfer (ICT) processes for This compound could be located.

For related molecules, the quinoxaline core generally acts as an electron acceptor. scholaris.ca The addition of electron-donating or electron-withdrawing groups to the quinoxaline system can induce ICT upon photoexcitation, which is a critical process for many optoelectronic applications. The dichlorophenyl group in the specified compound would likely influence its electronic properties, but specific charge transfer characteristics have not been reported.

There is no available information regarding the exciton (B1674681) dynamics, such as generation, diffusion, or recombination, for This compound . This is a highly specialized area of study that appears not to have been a focus for this particular compound.

Fundamental Basis of Catalytic Activity

No literature was found that investigates or describes the use of This compound as a catalyst. While various catalytic systems are used to synthesize quinoxaline derivatives, the inherent catalytic activity of this specific compound has not been reported. nih.govnih.gov

Ligand Binding and Transition State Stabilization

The precise mechanistic details regarding the ligand binding and transition state stabilization of this compound are not extensively documented in publicly available research. However, by examining studies on structurally related quinoxaline derivatives, it is possible to infer potential mechanisms of action. Quinoxaline scaffolds are recognized as privileged structures in medicinal chemistry, frequently appearing in compounds designed to interact with a variety of biological targets. sapub.orgnih.govnih.gov Their biological activity is often attributed to their ability to bind to the active sites of enzymes or receptors, thereby modulating their function. acs.orgnih.govnih.gov

Ligand Binding Insights from Related Quinoxaline Derivatives

Research into various quinoxaline derivatives has provided valuable insights into their binding modes with different protein targets. These studies, often employing molecular docking simulations, reveal common interaction patterns that may be relevant to this compound.

For instance, certain quinoxaline derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Molecular docking studies of these derivatives have shown that the quinoxaline core can fit into the ATP-binding pocket of the VEGFR-2 kinase domain. The nitrogen atoms of the quinoxaline ring are often predicted to form hydrogen bonds with key amino acid residues, such as the hinge region residue Cys919, which is a common anchoring point for kinase inhibitors. The phenyl group, in the case of 2-phenyl-substituted quinoxalines, typically extends into a hydrophobic pocket, where it can engage in van der Waals interactions. The specific substitution pattern on the phenyl ring is crucial for optimizing these hydrophobic interactions and, consequently, the inhibitory potency of the compound. nih.gov

In another example, quinoxaline derivatives have been identified as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). nih.gov Docking studies of these compounds revealed that the quinoxaline moiety can form hydrogen bonds with amino acid residues in the active site of ASK1, such as Lys709 and Val757. nih.gov These interactions are critical for stabilizing the ligand-protein complex and are believed to be a key determinant of the compound's inhibitory activity. The dichlorophenyl substituent of this compound could potentially occupy and interact with specific hydrophobic sub-pockets within a target's binding site, further enhancing binding affinity.

Furthermore, studies on α-amino acid-functionalized quinoxaline-2,3-diones as antagonists for the glutamate (B1630785) receptor subtype GluK1 have demonstrated that the quinoxaline moiety can act as a bioisostere for the amino acid glutamate. acs.org X-ray crystallography of a ligand-bound GluK1 ligand-binding domain showed that the quinoxaline part of the molecule occupies the glutamate binding site, while the appended amino acid moiety projects into a novel region of the receptor. acs.org This highlights the versatility of the quinoxaline scaffold in mimicking endogenous ligands and interacting with their corresponding receptors.

The following table summarizes the binding interactions of some studied quinoxaline derivatives with their respective protein targets, which may provide a model for understanding the potential interactions of this compound.

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Triazoloquinoxalines | VEGFR-2 | Cys919 | Hydrogen Bond |

| Substituted Quinoxalines | ASK1 | Lys709, Val757 | Hydrogen Bond |

| Quinoxaline-2,3-diones | GluK1 | Not specified | Bioisosteric replacement |

Transition State Stabilization

There is currently a lack of specific research data elucidating the role of this compound, or quinoxaline derivatives in general, in the stabilization of enzymatic transition states. While these compounds are known to inhibit enzymes, the available literature primarily focuses on their binding to the enzyme's ground state within the active site, leading to competitive or non-competitive inhibition.

The mechanism of transition state stabilization typically involves an inhibitor that closely mimics the geometry and electronic distribution of the transition state of the substrate-enzyme complex. This high-affinity binding to the transition state, rather than the ground state, is what confers potent inhibition. For this compound to act as a transition-state analogue inhibitor, its structure would need to resemble the transient, high-energy state of a substrate as it is being converted to a product by a target enzyme.

Given the absence of studies investigating this specific mechanism for quinoxaline derivatives, any discussion on their role in transition state stabilization would be purely speculative at this time. Future research, including kinetic studies to determine the nature of inhibition and computational modeling of enzyme-substrate-inhibitor complexes, would be necessary to explore this possibility.

Applications of 2 3,4 Dichlorophenyl Quinoxaline in Materials Science and Chemical Technology

Development of Organic Semiconductors and Electronic Materials

Quinoxaline (B1680401) derivatives, in general, are recognized for their potential in organic electronics. They are known to be strong electron-accepting materials due to the two symmetric unsaturated nitrogen atoms in their structure. This inherent electron-withdrawing nature makes them attractive components for organic semiconductors. The development of quinoxaline-based conjugated polymers and small molecules has been an active area of research for applications in organic photovoltaic cells.

While specific research on 2-(3,4-dichlorophenyl)quinoxaline as a primary component in organic semiconductors is not extensively detailed in the provided results, the broader class of quinoxaline derivatives shows significant promise. For instance, metalloporphyrin-quinoxaline organic semiconductor materials have been synthesized and investigated. These materials are prepared through reactions involving quinoxaline derivatives, highlighting the versatility of the quinoxaline scaffold in creating complex organic semiconductor materials.

Integration into Electroluminescent Devices and Displays

Quinoxaline derivatives have been successfully utilized in the fabrication of electroluminescent devices. Dipolar compounds containing a quinoxaline acceptor and an arylamine donor have been synthesized and characterized for their electroluminescent properties. These materials have demonstrated the ability to function as a hole-transporting and emitting layer, particularly for yellow/orange light emission in double-layer electroluminescent devices. Furthermore, the potential for their use in single-layer devices has also been shown. The high glass transition temperatures of these quinoxaline derivatives, ranging from 143–162 °C, contribute to the morphological stability of the devices.

Although the specific use of this compound in these devices is not explicitly mentioned, the established performance of similar quinoxaline-based compounds suggests its potential applicability. The electron-accepting nature of the quinoxaline core is a key feature in these bipolar compounds, and the dichlorophenyl substituent could further modulate the electronic properties to fine-tune the emission color and efficiency of electroluminescent devices.

Utilization in Organic Photovoltaic (OPV) Cells and Solar Energy Conversion

The field of organic photovoltaics has seen significant advancements with the use of quinoxaline-based materials. Quinoxaline derivatives are employed as electron acceptors in organic solar cells (OSCs). Their low reorganization energy, extensive possibilities for structural modification, and unique molecular packing contribute to reduced energy loss and improved charge generation and transport, ultimately enhancing the photovoltaic performance of OSCs. rsc.org

Recent research has highlighted the success of quinoxaline-based non-fullerene acceptors (QxNFAs), which have led to power conversion efficiencies approaching 20%. nih.gov These acceptors benefit from the strong electron-withdrawing properties of the quinoxaline unit. nih.govcase.edu Donor-acceptor (D-A) copolymers incorporating a difluoroquinoxaline unit have achieved high power conversion efficiencies, demonstrating the effectiveness of this strategy. nih.gov

Novel organic sensitizers based on quinoxaline have also been developed for dye-sensitized solar cells (DSSCs). case.edu These sensitizers utilize the quinoxaline unit as an electron-accepting component, leading to promising power conversion efficiencies. case.edu The versatility in modifying the quinoxaline structure allows for the tuning of electronic and photovoltaic properties. case.edu While the direct application of this compound in these high-performance OSCs and DSSCs is not specified, its core structure aligns with the principles of designing efficient electron-accepting materials for solar energy conversion.

Role as Corrosion Inhibitors for Metallic Substrates

Quinoxaline derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly for carbon steel in acidic environments. These compounds can achieve high inhibition efficiencies, with some derivatives reaching up to 99.8% efficiency at a concentration of 100 ppm. researchgate.net They function as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net

The mechanism of inhibition involves the adsorption of the quinoxaline molecules onto the metal surface, forming a protective layer. This adsorption can be a physical process (physicochemical) or a chemical process (chemisorption), often described by the Langmuir isotherm. researchgate.net The formation of stable coordination bonds between the quinoxaline derivative and the metal surface, a process that can involve retrodonation of electrons, enhances the protective film and provides long-term corrosion inhibition. researchgate.net

While the provided information does not specifically detail the use of this compound as a corrosion inhibitor, the general effectiveness of the quinoxaline scaffold in this application suggests its potential. The presence of the dichlorophenyl group could influence its adsorption characteristics and, consequently, its inhibition efficiency.

Application in Chemo- and Biosensors for Chemical Detection (excluding biological effects)

Quinoxaline-based compounds have been developed as chemosensors for the detection of metal ions. A notable example is a multifunctional sensor designed for the colorimetric detection of Fe³⁺ and the highly selective fluorescence turn-off response for Cu²⁺. nih.gov This sensor, a quinoxaline derivative, exhibits a significant color change from colorless to yellow upon interaction with Fe³⁺, allowing for naked-eye detection. nih.gov The sensing mechanism is based on a 1:1 complex formation between the sensor molecule and the iron ion. nih.gov

The design of such sensors leverages the ability of the quinoxaline scaffold to be functionalized to create specific binding sites for target analytes. The interaction with the analyte then triggers a measurable optical response, such as a change in color or fluorescence. While the specific application of this compound as a chemosensor is not reported in the provided text, its core structure is amenable to the design principles used in creating these sensing molecules.

Structure Property Relationships and Rational Molecular Design Principles for Quinoxaline Compounds

The Decisive Role of Substituents: Unpacking Electronic and Steric Effects

The introduction of a 3,4-dichlorophenyl group at the 2-position of the quinoxaline (B1680401) core profoundly alters its electronic and steric characteristics. The two chlorine atoms on the phenyl ring are electron-withdrawing groups due to their high electronegativity. This inductive effect pulls electron density away from the phenyl ring and, by extension, from the quinoxaline system. This electron-withdrawing nature significantly impacts the energy levels of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, electron-withdrawing substituents tend to lower both the HOMO and LUMO energy levels, which can enhance the electron-accepting properties of the quinoxaline derivative. beilstein-journals.org

A Spectroscopic Fingerprint: Correlating Molecular Structure with Spectral Data

The structural features of 2-(3,4-dichlorophenyl)quinoxaline give rise to a unique spectroscopic signature that can be elucidated through various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of quinoxaline derivatives typically shows characteristic signals for the protons on the quinoxaline and the substituent rings. rsc.orgacgpubs.orgresearchgate.net For This compound , the protons on the quinoxaline ring would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the dichlorophenyl group. The protons on the dichlorophenyl ring would exhibit a distinct splitting pattern corresponding to their relative positions. Similarly, the 13C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule, with the carbons attached to the chlorine atoms and the nitrogen atoms of the pyrazine (B50134) ring showing characteristic downfield shifts. rsc.orgdrugbank.comchemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of This compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule. rsc.orgresearchgate.netnist.govchemicalbook.com Key expected vibrations include C-H stretching from the aromatic rings, C=N stretching of the pyrazine ring, and C-Cl stretching from the dichlorophenyl substituent. The positions of these bands can provide valuable information about the bonding environment within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of quinoxaline derivatives is characterized by π-π* and n-π* electronic transitions. researchgate.netresearchgate.netresearchgate.netnist.govnist.gov The introduction of the 3,4-dichlorophenyl group is expected to cause a shift in the absorption maxima compared to unsubstituted quinoxaline. The extent of this shift would depend on the degree of conjugation between the quinoxaline and the dichlorophenyl rings, which is influenced by the dihedral angle between them. The emission properties, if any, would also be dictated by the nature of the lowest excited state and the conformational flexibility of the molecule. rsc.orgnih.gov

A comparative analysis of the spectroscopic data for various substituted quinoxalines can provide deeper insights into the structure-property relationships.

| Spectroscopic Technique | Observed/Expected Features for this compound | Structural Correlation |

|---|---|---|

| 1H NMR | Signals in the aromatic region for both quinoxaline and dichlorophenyl protons. | Chemical shifts are influenced by the electron-withdrawing effect of the chlorine atoms and the anisotropic effect of the aromatic rings. |

| 13C NMR | Characteristic downfield shifts for carbons bonded to nitrogen and chlorine atoms. | Provides a map of the carbon skeleton and highlights the electronic environment of each carbon atom. |

| IR | Bands for C-H, C=N, and C-Cl stretching vibrations. | Confirms the presence of key functional groups and provides information on bond strengths. |

| UV-Vis | Absorption bands corresponding to π-π* and n-π* transitions. | The position and intensity of these bands are sensitive to the extent of π-conjugation and the electronic nature of the substituents. |

Taming Reactivity: Design Principles for Chemical Modulation

The chemical reactivity of the quinoxaline ring is significantly influenced by the nature of its substituents. The presence of the electron-withdrawing 3,4-dichlorophenyl group at the 2-position makes the quinoxaline ring more electron-deficient. This generally enhances its susceptibility to nucleophilic attack. sapub.org For instance, reactions such as nucleophilic aromatic substitution might be facilitated at specific positions on the quinoxaline core.

Conversely, the electron-deficient nature of the ring would make it less reactive towards electrophilic substitution. The steric bulk of the dichlorophenyl group can also play a significant role in directing the approach of incoming reagents, leading to regioselective transformations. sapub.org

By understanding these principles, it is possible to design synthetic strategies to selectively functionalize the This compound molecule. For example, by choosing appropriate nucleophiles and reaction conditions, one could introduce further substituents onto the quinoxaline ring to fine-tune its properties for specific applications. The reactivity can also be modulated by altering the electronic nature of the substituents on the phenyl ring. For instance, replacing the chlorine atoms with electron-donating groups would increase the electron density of the quinoxaline ring, thereby altering its reactivity profile. mdpi.com

Strategic Positioning: The Impact of the Dichlorophenyl Moiety on Targeted Properties

The strategic placement of the 3,4-dichlorophenyl moiety at the 2-position of the quinoxaline ring is a key design element for achieving targeted properties. The combination of the electron-withdrawing nature and the steric bulk of this substituent can be harnessed for various applications.

For instance, in the design of materials for organic electronics, the electron-deficient nature of This compound could make it a suitable candidate for use as an n-type semiconductor or an electron-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. beilstein-journals.orgresearchgate.net The ability to tune the HOMO and LUMO energy levels through such substitutions is a cornerstone of rational molecular design in this field. beilstein-journals.org

Furthermore, the specific substitution pattern of the dichlorophenyl group (3,4-dichloro) can influence the intermolecular interactions in the solid state, such as π-π stacking and halogen bonding. These interactions are crucial in determining the crystal packing and, consequently, the charge transport properties of the material in thin films. nih.gov By carefully selecting the position and nature of the substituents on the phenyl ring, it is possible to control the self-assembly of the molecules and optimize their performance in electronic devices.

The synthesis of related compounds like N-(3,4-dichlorophenyl)quinoxaline-2-carboxamide highlights how the dichlorophenyl moiety can be incorporated into more complex structures, further expanding the potential applications of this building block. uni.lu The amide linkage in this case introduces additional functionality and potential for hydrogen bonding, which can be exploited in the design of supramolecular assemblies and functional materials.

Future Research Trajectories and Interdisciplinary Outlooks in Dichlorophenylquinoxaline Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing quinoxaline (B1680401) derivatives is a primary focus of current research. nih.gov Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. mtieat.org Consequently, there is a significant push towards "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize less toxic substances. nih.govresearchgate.net

Key areas of exploration include:

Catalysis: The use of novel catalysts is a cornerstone of modern synthetic chemistry. For quinoxalines, this includes the investigation of organometallic catalysts, which have shown to improve reaction yields significantly. mtieat.org Additionally, the use of heterogeneous catalysts like K10-montmorillonite and biocatalysts such as β-cyclodextrin are being explored to facilitate reactions in more environmentally benign solvents like water. mdpi.commdpi.com These catalysts can often be recovered and reused, adding to the sustainability of the process. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonication are being investigated as alternatives to conventional heating. researchgate.net These methods can lead to shorter reaction times, higher yields, and milder reaction conditions. researchgate.net Photoinduced cyclization is another promising technique being explored. mtieat.org

One-Pot Syntheses: The design of multi-component, one-pot reactions is a highly sought-after strategy. These reactions, where multiple synthetic steps are carried out in a single reaction vessel, reduce the need for purification of intermediates, saving time, resources, and minimizing waste. mdpi.commdpi.com

Advanced Characterization Techniques for Complex Quinoxaline Architectures

A thorough understanding of the structure and properties of 2-(3,4-dichlorophenyl)quinoxaline and its derivatives is crucial for their application. Advanced characterization techniques provide detailed insights into their molecular and electronic structure, as well as their behavior in different environments.

Commonly employed techniques include:

Spectroscopic Methods:

NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for elucidating the molecular structure of newly synthesized compounds. johnshopkins.edu

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation patterns of the compounds, confirming their identity. johnshopkins.edu

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. johnshopkins.edu

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is often used to study their optical properties. acs.org

Crystallographic Techniques:

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides invaluable data on bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These methods are used to study the thermal stability of the compounds and how they decompose upon heating. eurjchem.comresearchgate.net

Microscopy:

Field-Emission Scanning Electron Microscopy (FE-SEM) and Atomic Force Microscopy (AFM): These high-resolution imaging techniques are used to examine the morphology and surface topography of thin films and nanomaterials derived from quinoxaline compounds. acs.org

Integration with Advanced Machine Learning and Artificial Intelligence in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. nih.govscholar9.com These computational tools can significantly accelerate the design and discovery of new molecules with desired properties. nih.govnih.gov

Key applications in the context of quinoxaline chemistry include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel quinoxaline derivatives. nih.govresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Generative Models: AI can be used to generate novel molecular structures that are predicted to have specific desirable properties. nih.govscholar9.com These "de novo" design approaches can explore a vast chemical space to identify innovative quinoxaline-based compounds.

High-Throughput Virtual Screening: AI and ML algorithms can rapidly screen large virtual libraries of compounds to identify those that are most likely to interact with a specific biological target. nih.gov

Structure-Activity Relationship (SAR) Studies: AI can help to elucidate complex relationships between the structure of a molecule and its biological activity, providing valuable insights for the optimization of lead compounds. researchgate.net

Expanding Applications in Emerging Materials Science Fields

The unique electronic and optical properties of quinoxaline derivatives make them attractive candidates for a variety of applications in materials science.

Potential and emerging applications include:

Organic Electronics: Quinoxalines are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov Their ability to be chemically modified allows for the fine-tuning of their electronic properties for specific device applications.

Sensors: The fluorescence properties of some quinoxaline derivatives can be sensitive to their local environment, making them suitable for use as chemical sensors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the quinoxaline ring can act as ligands, coordinating to metal ions to form extended structures. nih.gov These materials have potential applications in gas storage, catalysis, and separation.

Fundamental Studies on Intermolecular Interactions and Self-Assembly

The way in which molecules of this compound interact with each other and with other molecules governs their macroscopic properties and their behavior in biological and material systems. Understanding these intermolecular interactions is therefore of fundamental importance.

Key areas of investigation include:

Hydrogen Bonding: The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, influencing the packing of the molecules in the solid state and their interactions with biological macromolecules. researchgate.net

π-π Stacking: The aromatic rings of the quinoxaline system can interact through π-π stacking, which plays a crucial role in the formation of self-assembled structures. researchgate.net

Halogen Bonding: The chlorine atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition.

Supramolecular Chemistry: Researchers are exploring how to control the self-assembly of quinoxaline derivatives to create well-defined nanostructures with specific functions. researchgate.netrsc.org This involves designing molecules with specific interaction sites that will guide their assembly into desired architectures. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-dichlorophenyl)quinoxaline, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via condensation of 1,2-phenylenediamine with a substituted benzil derivative (e.g., 3,4-dichlorobenzil) in a refluxing solvent like acetic acid . Key factors affecting yield include:

- Solvent choice : Acetic acid promotes cyclization and stabilizes intermediates.

- Stoichiometry : A 1:1 molar ratio of diamine to diketone minimizes side products.

- Reaction time : Prolonged reflux (~16 hours) ensures completion .

- Purification : Recrystallization from toluene/ethanol mixtures improves purity .

Q. How is the molecular structure of this compound validated post-synthesis?

- Answer : X-ray crystallography is the gold standard for confirming bond lengths, angles, and substituent orientation. For example, related quinoxalines exhibit dihedral angles between substituents (e.g., 78.45° for chlorophenyl groups) . Complementary techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹) .

- NMR : Distinguishes aromatic protons and confirms substitution patterns .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of quinoxaline derivatives?

- Answer : Discrepancies in bioactivity (e.g., antiviral vs. anticancer effects) may arise from:

- Purity : Impurities from incomplete purification can skew assays. Use HPLC or mass spectrometry for quality control .

- Assay conditions : Variations in cell lines, concentrations, or solvent carriers (e.g., DMSO toxicity thresholds) must be standardized .

- Structural analogs : Subtle substituent changes (e.g., methoxy vs. chloro groups) alter binding affinities .

Q. How can computational modeling optimize the design of this compound for coordination chemistry?

- Answer : Density Functional Theory (DFT) predicts electron density distribution and reactive sites. For example:

- Ligand behavior : The quinoxaline core acts as a bidentate ligand in silver coordination polymers, with nitrogen lone pairs facilitating metal binding .

- Substituent effects : Chlorine’s electron-withdrawing nature modulates redox potential and π-backbonding strength .

Q. What methodologies quantify environmental persistence of this compound in soil?

- Answer : Use soil metabolomics coupled with LC-MS/MS to track degradation products (e.g., chlorinated metabolites). Key parameters include:

- Sorption coefficients (Kd) : Measure affinity for organic matter using batch equilibrium tests .

- Half-life : Monitor under controlled pH and microbial activity to assess biodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.